molecular formula C6H5N3O B1316355 Imidazo[1,2-b]pyridazin-6-ol CAS No. 57470-54-9

Imidazo[1,2-b]pyridazin-6-ol

Cat. No.: B1316355
CAS No.: 57470-54-9
M. Wt: 135.12 g/mol
InChI Key: JPMJNVODBLZHLR-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-6-ol is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-b]pyridazin-6-ol plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as interleukin-17A (IL-17A), which is involved in inflammatory responses . The interaction between this compound and IL-17A is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its activity. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In immune cells, it has been observed to modulate cell signaling pathways, leading to altered gene expression and reduced inflammatory responses . This compound also affects cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the metabolic flux within cells. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting critical cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound binds to the active sites of enzymes, such as IL-17A, inhibiting their activity and preventing downstream signaling events . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression levels of specific genes, ultimately affecting cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory effects by inhibiting IL-17A activity . At higher doses, this compound can induce toxic effects, including liver damage and altered metabolic function. These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-b]pyridazin-6-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

5H-imidazo[1,2-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-1-5-7-3-4-9(5)8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMJNVODBLZHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569008
Record name Imidazo[1,2-b]pyridazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57470-54-9
Record name Imidazo[1,2-b]pyridazin-6(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57470-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-b]pyridazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57470-54-9
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